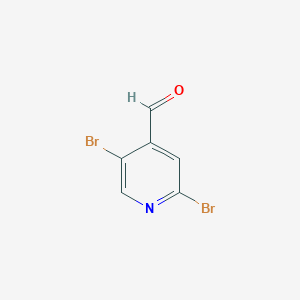

2,5-Dibromoisonicotinaldehyde

CAS No.: 959244-28-1

Cat. No.: VC2114025

Molecular Formula: C6H3Br2NO

Molecular Weight: 264.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959244-28-1 |

|---|---|

| Molecular Formula | C6H3Br2NO |

| Molecular Weight | 264.9 g/mol |

| IUPAC Name | 2,5-dibromopyridine-4-carbaldehyde |

| Standard InChI | InChI=1S/C6H3Br2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H |

| Standard InChI Key | HCRBYBOKTOIPCM-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CN=C1Br)Br)C=O |

| Canonical SMILES | C1=C(C(=CN=C1Br)Br)C=O |

Introduction

Chemical Structure and Basic Properties

2,5-Dibromoisonicotinaldehyde (C₆H₃Br₂NO) belongs to the family of halogenated pyridine derivatives. Its structure features a pyridine core with strategic functionalization that makes it particularly useful in synthetic chemistry. The molecule contains two bromine atoms positioned at the 2 and 5 locations on the pyridine ring, with the aldehyde group extending from the 4-position .

The compound has a molecular weight of 264.90 g/mol as determined by computational methods . This relatively high molecular weight is primarily due to the presence of two bromine atoms, which contribute significantly to its mass. The presence of these electron-withdrawing bromine substituents and the electronegative nitrogen in the pyridine ring creates an electron-deficient aromatic system that influences its chemical reactivity.

Physical Properties

Table 1: Physical and Chemical Properties of 2,5-Dibromoisonicotinaldehyde

Nomenclature and Chemical Identifiers

The systematic chemical identification of 2,5-Dibromoisonicotinaldehyde is crucial for research, database searches, and regulatory documentation. The compound is registered in various chemical databases with specific identifiers that facilitate its unambiguous identification .

Names and Systematic Nomenclature

The IUPAC name for this compound is 2,5-dibromopyridine-4-carbaldehyde, which systematically describes its structure: a pyridine ring with bromine atoms at positions 2 and 5, and a carbaldehyde group at position 4 . Alternative names such as 2,5-Dibromoisonicotinaldehyde are also used in scientific literature.

Database Identifiers

Table 2: Chemical Identifiers for 2,5-Dibromoisonicotinaldehyde

These identifiers are essential for unambiguous reference to the compound in scientific literature, regulatory documentation, and chemical databases.

| Method | Description | Theoretical Yield |

|---|---|---|

| Directed metallation | Lithiation at position 4 followed by reaction with DMF | Moderate to high |

| Oxidation | Oxidation of 4-methyl-2,5-dibromopyridine | Variable |

| Reimer-Tiemann reaction | Formylation under basic conditions | Low to moderate |

| Vilsmeier-Haack reaction | Using POCl₃/DMF | Moderate |

Creation and Modification History

According to PubChem data, 2,5-Dibromoisonicotinaldehyde was first created in the database on May 28, 2009, with the most recent modification on February 22, 2025 . This suggests ongoing interest in and documentation of this compound in chemical databases.

| Reactive Site | Possible Reactions | Potential Products |

|---|---|---|

| Aldehyde group | Reduction | Primary alcohol derivatives |

| Aldehyde group | Oxidation | Carboxylic acid derivatives |

| Aldehyde group | Wittig reaction | Alkene derivatives |

| Aldehyde group | Reductive amination | Amine derivatives |

| Bromine atoms | Suzuki coupling | Aryl-substituted derivatives |

| Bromine atoms | Sonogashira coupling | Alkynyl-substituted derivatives |

| Pyridine nitrogen | N-oxidation | N-oxide derivatives |

Comparative Analysis with Related Compounds

It is important to distinguish 2,5-Dibromoisonicotinaldehyde from similar compounds that might appear in chemical databases and literature.

Isomeric Compounds

3,5-Dibromoisonicotinaldehyde is a positional isomer that differs in the location of one bromine atom . While 2,5-Dibromoisonicotinaldehyde has bromines at positions 2 and 5, 3,5-Dibromoisonicotinaldehyde has bromines at positions 3 and 5. This seemingly minor difference can significantly affect the compound's electronic properties, reactivity, and potential applications.

Table 5: Comparison of 2,5-Dibromoisonicotinaldehyde and 3,5-Dibromoisonicotinaldehyde

Structure-Property Relationships

The position of substituents on the pyridine ring can significantly influence properties such as:

-

Electron distribution and aromaticity

-

Reactivity toward nucleophiles and electrophiles

-

Coordination behavior with metals

-

Acidity/basicity of the pyridine nitrogen

-

Potential biological activity

Future Research Directions

Based on the chemical structure and reactivity of 2,5-Dibromoisonicotinaldehyde, several promising research directions can be identified:

-

Development of more efficient and selective synthetic routes

-

Exploration of its utility in cross-coupling reactions for the synthesis of biologically active compounds

-

Investigation of metal complexation properties

-

Conversion to chiral derivatives for potential applications in asymmetric synthesis

-

Evaluation of biological activities of the compound and its derivatives

Such research could expand the utility of this dibrominated pyridine derivative and potentially lead to applications in pharmaceutical development, materials science, or catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume